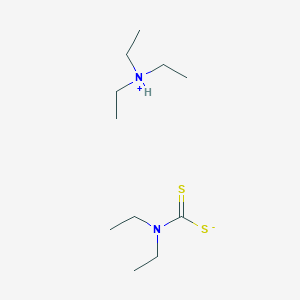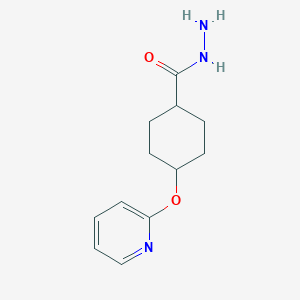
N,N-diethylcarbamodithioate;triethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethylcarbamodithioate;triethylazanium can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of sodium diethyldithiocarbamate trihydrate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to obtain the trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylcarbamodithioate;triethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which is useful in analytical chemistry
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for complexation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include disulfides from oxidation and metal complexes from complexation reactions .
Aplicaciones Científicas De Investigación
N,N-diethylcarbamodithioate;triethylazanium has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through chelation and inhibition mechanisms. It chelates metal ions, forming stable complexes that can be easily detected or removed. It also inhibits enzymes like superoxide dismutase and ascorbate oxidase by binding to their active sites, thereby preventing their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure and function but without the trihydrate form.
Diethyldithiocarbamic acid diethylammonium salt: Another dithiocarbamate compound with similar chelating properties.
Uniqueness
N,N-diethylcarbamodithioate;triethylazanium is unique due to its trihydrate form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and applications where high solubility is required .
Propiedades
Fórmula molecular |
C11H26N2S2 |
|---|---|
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8) |
Clave InChI |
FMXKDAXGTICXRP-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CCN(CC)C(=S)[S-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Hydroxy-1-azabicyclo[2.2.2]oct-3-yl)acetic acid t-butyl ester](/img/structure/B8619106.png)

![5-[(3-Bromo-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8619115.png)






